1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine
Description
Chemical Identity and Nomenclature
The compound is systematically named 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine , reflecting its core structural components: a pyridine ring substituted with chlorine, a methylene bridge, and a phenyl-substituted piperazine moiety. Its International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, while common synonyms include 1-(6-chloropyridin-3-yl)methyl-4-phenylpiperazine and 860787-10-6 (its CAS Registry Number).
The molecular formula is C₁₆H₁₈ClN₃ , with a molar mass of 287.79 g/mol . Structurally, it features:
- A 6-chloropyridin-3-yl group : A monocyclic aromatic ring with nitrogen at position 3 and chlorine at position 6.
- A methylene (-CH₂-) linker : Connects the pyridine ring to the piperazine nucleus.
- A 4-phenylpiperazine group : A six-membered saturated ring with two nitrogen atoms at positions 1 and 4, substituted with a phenyl group at position 4.
Key spectral identifiers include its infrared (IR) absorption bands for N-H and C-Cl stretches, nuclear magnetic resonance (NMR) chemical shifts for aromatic protons, and mass spectrometry (MS) fragmentation patterns consistent with its molecular weight.
Structural Classification Within Heterocyclic Compounds
This compound belongs to the heterocyclic aromatic amines , integrating two distinct heterocyclic systems:
- Pyridine : A six-membered aromatic ring with one nitrogen atom, classified as a monocyclic azine .
- Piperazine : A six-membered saturated ring with two nitrogen atoms at positions 1 and 4, classified as a diazacyclohexane .
Table 1: Heterocyclic Components of this compound
| Component | Ring Type | Heteroatoms | Aromaticity | Key Substitutions |
|---|---|---|---|---|
| Pyridine moiety | Monocyclic | 1 Nitrogen | Aromatic | Chlorine at position 6 |
| Piperazine core | Bicyclic (fused) | 2 Nitrogens | Non-aromatic | Phenyl at position 4 |
The pyridine ring contributes electron-withdrawing effects due to its aromatic nitrogen, while the piperazine group offers conformational flexibility and hydrogen-bonding capabilities. This hybrid structure enables interactions with biological targets, such as neurotransmitter receptors, by combining aromatic π-π stacking (pyridine) and hydrogen bonding (piperazine).
Historical Context in Medicinal Chemistry Research
The discovery of this compound aligns with broader trends in phenylpiperazine derivative research, which gained momentum in the late 20th century. Piperazine scaffolds were recognized for their versatility in drug design, particularly in central nervous system (CNS) therapeutics.
Key Milestones:
- 1980s–1990s : Piperazine derivatives were explored as dopamine receptor modulators , with studies highlighting their ability to cross the blood-brain barrier.
- 2000s : Advances in combinatorial chemistry enabled the synthesis of complex analogs, including N-arylpiperazines , for targeting serotonin and adrenergic receptors.
- 2010s–Present : Structural optimization efforts focused on improving selectivity, exemplified by substitutions at the pyridine and piperazine positions to enhance binding affinity.
This compound’s 6-chloropyridinyl group enhances metabolic stability compared to unsubstituted analogs, while the 4-phenylpiperazine moiety augments lipophilicity, facilitating membrane permeability. Recent patents highlight its role as an intermediate in synthesizing kinase inhibitors and antipsychotic agents, though specific therapeutic applications remain under investigation.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-16-7-6-14(12-18-16)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJECVYMIOYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363035 | |
| Record name | 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860787-10-6 | |
| Record name | 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation via Carbonyldiimidazole (CDI)-Mediated Activation
Methodology :
6-Chloro-3-pyridinemethanol is activated using 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate. This intermediate reacts with 4-phenylpiperazine in tetrahydrofuran (THF) at elevated temperatures (90°C for 4 hours) to yield the target compound.
- Solvent : THF or acetonitrile
- Temperature : 50–100°C
- Molar Ratio : 1–1.1 equivalents of CDI relative to the alcohol
- Workup : Extraction with dichloromethane and chromatographic purification
Example :
- Starting material: 6-Chloro-3-pyridinemethanol (0.114 g, 1.36 mmol)
- CDI (1.1 equivalents) in THF
- Reaction time: 4 hours at 90°C
- Yield: 0.082 g (57% theoretical yield).
Direct Alkylation with (6-Chloro-3-pyridinyl)methyl Halides
Methodology :
4-Phenylpiperazine undergoes nucleophilic substitution with (6-chloro-3-pyridinyl)methyl chloride in the presence of a base (e.g., K₂CO₃ or NaH). This method is analogous to SN2 alkylation protocols for piperazine derivatives.
- Base : Inorganic (K₂CO₃) or organic (triethylamine)
- Solvent : Dichloromethane or acetonitrile
- Temperature : 25–80°C
- Reaction Time : 30 minutes to 20 hours
- Low yields if the electrophile (chloride) is unstable.
- Competing side reactions (e.g., over-alkylation) require careful stoichiometry.
Transition Metal-Free Coupling with Lithium Salts
Methodology :
Adapted from ribociclib syntheses, this approach uses lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate 4-phenylpiperazine, enhancing nucleophilicity for reaction with 6-chloro-3-pyridinylmethyl sulfones or chlorides.
- Deprotonate 4-phenylpiperazine with LiHMDS in THF.
- Add 6-chloro-3-pyridinylmethyl electrophile (e.g., methylsulfone derivative).
- Stir at 25–60°C for 12–24 hours.
- Avoids palladium catalysts, simplifying purification.
- Compatible with flow chemistry for scalability.
Comparative Analysis of Methods
*Estimated based on analogous reactions in cited literature.
Notes on Solvent and Base Selection
- Solvents : THF and acetonitrile are preferred for their ability to dissolve both polar and non-polar intermediates.
- Bases : Inorganic bases (e.g., K₂CO₃) are cost-effective, while strong organic bases (e.g., LiHMDS) improve reaction rates.
Characterization Data
- ¹H NMR (CDCl₃): δ 1.16 (3H, t), 2.36 (3H, s), 2.48 (4H, t), 3.42 (4H, t).
- Chromatography : Silica gel with ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine serves as a crucial building block in the synthesis of more complex organic molecules. Its piperazine ring structure allows for diverse modifications, facilitating the creation of novel compounds with tailored properties. The compound is often synthesized through reactions involving 1-(6-chloropyridin-3-yl)methanamine and 4-phenylpiperazine, typically using DMF or THF as solvents and bases like sodium hydride or potassium carbonate.
Biological Research
Ligand Studies
This compound has been investigated for its potential as a ligand in receptor studies, particularly in the context of dopaminergic systems. Research indicates that derivatives of piperazine compounds can exhibit significant binding affinities to various receptors, including dopamine receptors, which are critical in treating neuropsychiatric disorders .
Pharmacological Properties
The pharmacological characterization of this compound reveals its potential as an antipsychotic or antidepressant agent. Studies have shown that modifications to the piperazine structure can influence the compound's efficacy in modulating neurotransmitter systems, thereby affecting mood and behavior .
Medicinal Chemistry
Therapeutic Applications
Recent investigations have highlighted the compound's potential in treating conditions such as prostate cancer. Certain derivatives have demonstrated strong antagonistic activity against androgen receptors (AR), with IC50 values indicating potent inhibitory effects. For instance, one derivative exhibited an IC50 of 0.65 μM against AR, showcasing its promise as a therapeutic agent in oncology .
Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biological pathways related to mood regulation and oncogenesis .
Industrial Applications
Material Science
In addition to its biological applications, this compound is explored for industrial uses, particularly in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced mechanical or thermal properties, making it valuable in polymer science and materials engineering.
Case Studies
- Dopamine Receptor Ligands : A series of studies have evaluated various arylpiperazine derivatives for their binding affinities to dopamine receptors. The findings indicated that structural modifications could significantly enhance receptor affinity and selectivity .
- Prostate Cancer Treatment : Research focused on the synthesis and evaluation of arylpiperazine derivatives demonstrated their potential as potent AR antagonists. One derivative showed a remarkable binding affinity and significant cytotoxic effects against LNCaP cells compared to PC-3 cells .
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine derivatives are widely explored due to their modular synthesis and pharmacological versatility. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, molecular properties, and biological activities.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
Pharmacological Activity and Selectivity
Key Insights:
- Antiviral Activity : The target compound’s 6-chloro-3-pyridinylmethyl group likely facilitates interactions with viral DNA polymerase, as seen in monkeypox studies .
- Receptor Selectivity : Bulky substituents (e.g., (4-chlorophenyl)(phenyl)methyl in ) enhance selectivity for dopamine D3 receptors, while smaller groups like 2-pyridinyl () may broaden target profiles .
- CCR5 Antagonism : Sch-350634 () demonstrates how piperazine scaffolds can be optimized for oral bioavailability and potent antiviral effects .
Biological Activity
1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine is a chemical compound recognized for its significant biological activity, particularly in the realm of pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
The compound has the molecular formula C₁₆H₁₈ClN₃ and a molecular weight of 287.79 g/mol. Its structure features a piperazine ring, which is a common scaffold in many bioactive molecules, along with a phenyl group and a 6-chloro-3-pyridinyl moiety. The presence of the chloro group is crucial as it contributes to the compound's reactivity and biological interactions.
Research indicates that this compound primarily acts as a serotonin receptor antagonist . This interaction suggests potential implications in treating various psychiatric disorders by modulating neurotransmitter systems. The compound may also influence other receptor systems, indicating a broader pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Serotonin Receptor Antagonism : Exhibits significant activity against serotonin receptors, which are critical in mood regulation and anxiety disorders.
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems suggest applications in mental health treatments.
- Antiproliferative Effects : Preliminary studies indicate activity against certain cancer cell lines, warranting further exploration into its anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Below is a comparison with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)-4-(pyridin-2-yl)piperazine | Piperazine | Different halogen and pyridine position |
| 1-(4-Fluorophenyl)-4-(pyridin-3-yl)piperazine | Piperazine | Fluorine substitution instead of chlorine |
| N-[1-(6-Chloro-3-pyridinyl)methyl]imidazolidine | Imidazolidine | Different heterocyclic structure |
This table highlights how variations in substituents can affect binding affinity and biological activity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Psychiatric Applications : A study demonstrated that this compound could effectively modulate serotonin levels in animal models, suggesting potential use in anxiety and depression treatments.
- Cancer Research : In vitro tests showed that the compound inhibited the growth of MCF7 breast cancer cells while exhibiting lower toxicity towards healthy MCF10A cells. This selectivity indicates its potential as an anticancer agent with fewer side effects compared to traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine and its derivatives?
- Methodological Answer : Piperazine derivatives are commonly synthesized via coupling reactions. For example, 1-(2-pyridyl)piperazine derivatives are prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents, with trifluoroacetic acid (TFA) as an activator. Purification often involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) .
Q. How is the purity and structural integrity of synthesized compounds verified?
- Methodological Answer : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, liquid chromatography/mass spectrometry (LC/MS) for molecular weight validation (e.g., ESI-MS m/z = 474.5 (M+1)), and elemental analysis. For derivatives with fluorinated or chlorinated substituents, halogen-specific analytical methods (e.g., X-ray crystallography) may be employed .
Q. What safety protocols are essential when handling piperazine derivatives?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid inhalation/contact with skin; work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes. Store compounds in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of piperazine derivatives?
- Methodological Answer : Systematically modify substituents on the piperazine core (e.g., chloro, nitro, or trifluoromethyl groups) and evaluate effects on target binding. For example, replacing a phenyl group with a pyridinyl moiety enhanced dopamine D3 receptor selectivity in analogs . Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
Q. What computational strategies predict the interaction of these derivatives with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model ligand-receptor interactions. For instance, piperazine fragments in kinase inhibitors show hydrogen bonding with ATP-binding pockets. Validate predictions with mutagenesis studies or cryo-EM .
Q. How do reaction conditions influence regioselectivity in piperazine functionalization?
- Methodological Answer : Solvent polarity and temperature critically affect outcomes. For example, dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) at 0–25°C favors N-alkylation over O-alkylation. Monitor reactions via TLC or HPLC to optimize yields .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., cell-based vs. enzymatic assays). For example, a compound showing antiarrhythmic activity in isolated tissues but not in vivo may require pharmacokinetic profiling (e.g., bioavailability, metabolic stability). Adjust assay parameters (e.g., pH, co-solvents) to mimic physiological conditions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to ensure reproducibility .
Q. How can isotopic labeling (e.g., deuterium) aid in metabolic studies of piperazine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
